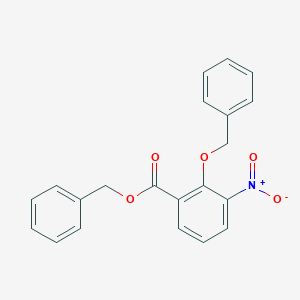

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Description

BenchChem offers high-quality 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQATSQCXYGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582951 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217095-89-1 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block

2-Benzyloxy-3-nitro-benzoic acid benzyl ester, with the CAS Number 217095-89-1, is a significant organic compound primarily recognized for its role as an intermediate in the synthesis of antimycins.[1][2] Antimycins are a class of potent secondary metabolites produced by Streptomyces bacteria that exhibit a broad range of biological activities, most notably as inhibitors of cellular respiration.[1][2] This technical guide provides a comprehensive overview of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, including its chemical properties, a detailed plausible synthesis protocol, and its pivotal role in the construction of the antimycin core structure.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 217095-89-1 | [1][2] |

| Molecular Formula | C₂₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 363.36 g/mol | [1][2] |

| Predicted Melting Point | 80-90 °C | (Predicted) |

| Predicted Boiling Point | > 450 °C (decomposes) | (Predicted) |

| Predicted Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in methanol; insoluble in water. | (Predicted) |

| Alternate Name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | [1][2] |

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester can be logically approached through a two-step process starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This strategy involves the protection of both the phenolic hydroxyl group and the carboxylic acid group as benzyl ethers and benzyl esters, respectively. The causality behind this experimental choice is to mask these reactive functional groups, preventing them from interfering in subsequent synthetic steps toward the final antimycin molecule.

Step 1: Benzylation of the Phenolic Hydroxyl Group

The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group of 2-hydroxy-3-nitrobenzoic acid as a benzyl ether.

-

Reaction: 2-hydroxy-3-nitrobenzoic acid reacts with benzyl bromide in the presence of a suitable base to form 2-(benzyloxy)-3-nitrobenzoic acid.

-

Detailed Protocol:

-

To a solution of 2-hydroxy-3-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-(benzyloxy)-3-nitrobenzoic acid.

-

Step 2: Benzyl Esterification of the Carboxylic Acid

The second step involves the esterification of the carboxylic acid group of 2-(benzyloxy)-3-nitrobenzoic acid with benzyl alcohol to yield the final product.

-

Reaction: 2-(benzyloxy)-3-nitrobenzoic acid is reacted with benzyl alcohol under acidic conditions or using a coupling agent to form 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

-

Detailed Protocol (Acid-Catalyzed):

-

Dissolve 2-(benzyloxy)-3-nitrobenzoic acid (1 equivalent) and benzyl alcohol (1.5 equivalents) in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction azeotropically.

-

Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 8-12 hours).

-

Cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

-

Role in Antimycin Synthesis

The structural core of antimycins consists of a nine-membered dilactone ring attached to a 3-formamidosalicylic acid moiety. The synthesis of this substituted salicylic acid derivative is a critical part of the total synthesis of antimycins. 2-Benzyloxy-3-nitro-benzoic acid benzyl ester serves as a protected precursor to the 3-aminosalicylic acid core.

The strategic placement of the benzyl protecting groups and the nitro group is key to its utility:

-

Protection: The benzyl ether and benzyl ester protect the reactive hydroxyl and carboxylic acid functionalities, respectively. These groups are stable under a variety of reaction conditions but can be readily removed in the later stages of the synthesis via catalytic hydrogenation.

-

Nitro Group as an Amine Precursor: The nitro group at the 3-position is a masked form of the amine group found in the natural product. The nitro group can be selectively reduced to an amine, typically using catalytic hydrogenation, which can then be formylated to provide the 3-formamido group of the antimycin structure.

The overall synthetic strategy would involve the coupling of a suitably functionalized dilactone fragment with the deprotected and functionalized 3-aminosalicylic acid derivative derived from 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Conclusion

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a strategically designed intermediate crucial for the laboratory synthesis of antimycins. Its synthesis, achievable through standard and reliable organic transformations, provides a stable, protected precursor to the vital 3-formamidosalicylic acid component of the natural product. Understanding the properties and synthesis of this key building block is essential for researchers and drug development professionals working on the synthesis of novel antimycin analogues with potentially improved therapeutic properties.

References

Sources

An In-depth Technical Guide to Benzyl 2-(Benzyloxy)-3-nitrobenzoate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a key chemical intermediate primarily recognized for its role in the synthesis of the antimycin family of natural products.[1][2] Antimycins are potent inhibitors of cellular respiration and have garnered significant interest for their potential therapeutic applications, including as anticancer agents.[3][4] This guide provides a comprehensive overview of the chemical structure, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its characterization, designed to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Table of Contents

-

Chemical and Physical Properties

-

Proposed Synthesis Pathway

-

Experimental Protocols

-

Step 1: Synthesis of 2-(Benzyloxy)-3-nitrobenzoic Acid

-

Step 2: Synthesis of Benzyl 2-(Benzyloxy)-3-nitrobenzoate

-

Purification

-

-

Structural Characterization

-

¹H NMR Spectroscopy

-

¹³C NMR Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

-

Applications and Future Directions

-

References

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 217095-89-1 | [1][2] |

| Molecular Formula | C₂₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 363.36 g/mol | [1][2] |

| IUPAC Name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | Inferred |

Proposed Synthesis Pathway

The synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate can be logically approached in a two-step sequence starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This strategy involves:

-

Williamson Ether Synthesis: Protection of the phenolic hydroxyl group as a benzyl ether. This is a classic and robust method for forming ether linkages.[5][6][7]

-

Esterification: Conversion of the carboxylic acid moiety to its benzyl ester. Various methods can be employed for this transformation, including reaction with a benzyl halide in the presence of a base or using a coupling agent.[8][9]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. scbt.com [scbt.com]

- 3. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimycin A - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Benzyl Esters [organic-chemistry.org]

- 9. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Antimycin Synthesis

2-Benzyloxy-3-nitro-benzoic acid benzyl ester (CAS No. 217095-89-1) is a substituted aromatic carboxylic acid ester of significant interest in the field of medicinal chemistry and drug development.[1] Its primary importance lies in its role as a key intermediate in the synthesis of antimycins, a class of potent, naturally occurring bioactive compounds.[1] Antimycins, produced by Streptomyces bacteria, are well-known inhibitors of the mitochondrial electron transport chain and have been investigated for their antifungal, insecticidal, and potential anticancer properties.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, a detailed, field-proven synthesis protocol, and an exploration of its chemical reactivity and applications.

Physicochemical Properties

The precise, experimentally determined physical properties of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester are not extensively reported in publicly available literature. However, based on its molecular structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source/Rationale |

| Molecular Formula | C₂₁H₁₇NO₅ | [1] |

| Molecular Weight | 363.36 g/mol | [1] |

| Appearance | Likely a pale yellow to white crystalline solid | Based on related nitroaromatic compounds |

| Melting Point | Not reported; expected to be a solid at room temperature | High molecular weight and aromatic structure |

| Boiling Point | Not reported; expected to be high and likely to decompose upon distillation | High molecular weight and presence of polar groups |

| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | Presence of two benzyl groups and a large aromatic system |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester can be achieved through a two-step process starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This proposed protocol is based on well-established benzylation and esterification reactions.

Step 1: Dibenzylation of 2-Hydroxy-3-nitrobenzoic Acid

The first step involves the protection of both the phenolic hydroxyl group and the carboxylic acid group of 2-hydroxy-3-nitrobenzoic acid using benzyl bromide. This is a classic Williamson ether synthesis for the hydroxyl group and a standard esterification of the carboxylic acid.

Experimental Protocol:

-

To a solution of 2-hydroxy-3-nitrobenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr) (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of benzyl bromide and to ensure the efficiency of the nucleophilic substitution reactions.

-

Base: Potassium carbonate is a suitable base to deprotonate both the carboxylic acid and the phenolic hydroxyl group, facilitating their reaction with benzyl bromide.

-

Excess Reagents: A slight excess of benzyl bromide and potassium carbonate is used to drive the reaction to completion.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Stability

The chemical reactivity of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is governed by its three main functional groups: the nitro group, the benzyl ether, and the benzyl ester.

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. It can, however, be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), which would also cleave the benzyl ether and benzyl ester.

-

Benzyl Ether and Benzyl Ester: Both the benzyl ether and benzyl ester are common protecting groups in organic synthesis. They are generally stable to a wide range of reaction conditions but can be cleaved by catalytic hydrogenolysis.[5] This simultaneous deprotection is a key consideration in multi-step syntheses. The benzyl ester can also be hydrolyzed under basic or acidic conditions, though the benzyl ether is more robust to these conditions.

Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored away from strong reducing agents and strong acids or bases to prevent degradation.

Application in Drug Development: The Antimycin Connection

As previously mentioned, 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a valuable intermediate in the synthesis of antimycins.[1] Antimycin A, a prominent member of this family, is a potent inhibitor of cellular respiration by binding to the mitochondrial complex III.[2][6] This mechanism of action leads to the generation of reactive oxygen species (ROS) and can induce apoptosis, making it a subject of interest in cancer research.[2]

The synthesis of the antimycin core structure requires the formation of a 3-formamidosalicylic acid moiety, which is then coupled with a nine-membered dilactone side chain. The 2-benzyloxy-3-nitrobenzoic acid benzyl ester serves as a protected precursor to the 3-aminosalicylic acid core. The synthesis would involve the reduction of the nitro group to an amine, followed by formylation and subsequent deprotection of the benzyl groups to reveal the salicylic acid functionality.

Caption: Role as an intermediate in antimycin synthesis.

Safety and Handling

As with any chemical, 2-Benzyloxy-3-nitro-benzoic acid benzyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it is prudent to treat it as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a specialized chemical intermediate with a critical role in the synthesis of the biologically active antimycin family of natural products. Understanding its synthesis, reactivity, and properties is essential for researchers and scientists working on the development of new therapeutics inspired by these natural scaffolds. The protocols and information presented in this guide provide a solid foundation for the safe and effective use of this compound in a research and development setting.

References

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

- Khosla, C., & Keasling, J. D. (2025). Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent. Biochemical Pharmacology, 116323.

-

Wikipedia. (2023). Antimycin A. Retrieved from [Link]

- Kalogianni, D. P., et al. (2025). “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway. International Journal of Molecular Sciences, 26(5), 2889.

-

Tube, T. A. (2023, October 23). Inhibitors of electron transport chain; Rotenone, Amytal, Antimycin, carbonmonoxide, cyanide [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimycin A - Wikipedia [en.wikipedia.org]

- 4. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to Benzyl 2-(benzyloxy)-3-nitrobenzoate (CAS Number 217095-89-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 2-(benzyloxy)-3-nitrobenzoate, a key chemical intermediate in the synthesis of complex bioactive molecules. We will delve into its chemical structure, properties, synthesis, and its significant role in the development of antimycin analogues, offering insights for researchers in medicinal chemistry and drug discovery.

Core Identity and Physicochemical Properties

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a nitroaromatic compound with the CAS Registry Number 217095-89-1. Its structure features a benzoic acid core functionalized with two benzyl groups, one forming an ether linkage and the other an ester, along with a nitro group at the 3-position of the benzene ring.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 217095-89-1 | [1] |

| IUPAC Name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | [1] |

| Molecular Formula | C₂₁H₁₇NO₅ | [2] |

| Molecular Weight | 363.36 g/mol | [2] |

| Predicted Boiling Point | 543.7 ± 40.0 °C at 760 mmHg | |

| Predicted Density | 1.276 ± 0.06 g/cm³ |

The presence of the two benzyl groups significantly influences the molecule's solubility, rendering it soluble in a range of organic solvents. The nitro group, a strong electron-withdrawing group, plays a crucial role in the chemical reactivity of the aromatic ring and serves as a synthetic handle for further chemical transformations.

Chemical Structure:

Caption: 2D structure of Benzyl 2-(benzyloxy)-3-nitrobenzoate.

Synthesis and Spectroscopic Characterization

The synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate typically starts from 3-nitrosalicylic acid. The protection of both the carboxylic acid and the phenolic hydroxyl group is a key strategic consideration in multi-step syntheses involving this scaffold. The benzyl group is a common choice for this protection due to its stability under a wide range of reaction conditions and its susceptibility to removal by hydrogenolysis.[3]

Proposed Synthetic Pathway

A logical and experimentally viable route to Benzyl 2-(benzyloxy)-3-nitrobenzoate involves a two-step benzylation of 3-nitrosalicylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established benzylation methodologies for similar substrates.[4]

Step 1: Synthesis of Benzyl 2-hydroxy-3-nitrobenzoate

-

To a solution of 3-nitrosalicylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate

-

Dissolve the purified Benzyl 2-hydroxy-3-nitrobenzoate (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) and heat the reaction to 60-70 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up the reaction as described in Step 1.

-

Purify the final product by column chromatography to yield Benzyl 2-(benzyloxy)-3-nitrobenzoate.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.50 (m, 10H): Aromatic protons from the two benzyl groups.

-

δ 7.60-7.80 (m, 3H): Aromatic protons from the nitro-substituted benzene ring.

-

δ 5.10-5.30 (s, 4H): Methylene protons of the two benzyl groups.

¹³C NMR (100 MHz, CDCl₃):

-

δ 165-167: Carbonyl carbon of the ester.

-

δ 127-136: Aromatic carbons.

-

δ 67-71: Methylene carbons of the benzyl groups.

IR (KBr, cm⁻¹):

-

~3030: Aromatic C-H stretch.

-

~2950: Aliphatic C-H stretch.

-

~1730: C=O stretch of the ester.

-

~1530 and ~1350: Asymmetric and symmetric NO₂ stretches.

-

~1250: C-O stretch of the ester and ether.

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) at m/z 363 would be expected, although it may be weak.

-

Characteristic fragmentation patterns would include the loss of the benzyl group (m/z 91) and the benzyloxy group (m/z 107).

Role in Antimycin Synthesis and Biological Significance

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a valuable intermediate in the synthesis of antimycins.[2] The antimycin family of natural products are potent inhibitors of cellular respiration.[8] They bind to the Qi site of cytochrome c reductase (Complex III) in the mitochondrial electron transport chain, blocking the transfer of electrons and thereby inhibiting ATP synthesis.[8]

Caption: Mechanism of action of Antimycin A.

The synthesis of antimycin analogues is of significant interest to drug development professionals. By modifying the core structure, it is possible to decouple the respiratory inhibition from other biological activities. This has led to the development of compounds with potential applications in cancer therapy, where they can induce apoptosis in cancer cells.

The 2-benzyloxy-3-nitrobenzoic acid moiety, after deprotection and reduction of the nitro group to an amine, forms the 3-aminosalicylic acid core of the antimycin structure. The use of Benzyl 2-(benzyloxy)-3-nitrobenzoate allows for the controlled and efficient construction of this critical pharmacophore.

Safety, Handling, and Disposal

As a nitroaromatic compound and a benzyl ester, Benzyl 2-(benzyloxy)-3-nitrobenzoate should be handled with care in a laboratory setting. While specific toxicity data for this compound is not available, information for related compounds such as benzyl benzoate can provide guidance.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Stability and Storage:

-

Store in a cool, dry place away from heat and direct sunlight.

-

Keep the container tightly closed.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a key synthetic intermediate whose value lies in its role in the construction of the 3-aminosalicylic acid core of antimycins. Its synthesis, while requiring careful protection and deprotection strategies, is achievable through established organic chemistry methodologies. For researchers in drug discovery, understanding the properties and synthesis of this compound is crucial for the development of novel antimycin analogues with tailored biological activities. This guide provides a foundational understanding to aid in these research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Wikipedia. (2023). Antimycin A. Retrieved from [Link]

-

Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

Wikipedia. (2023). Benzyl group. Retrieved from [Link]

-

Slate. (2025). What is Benzyl Salicylate? Cosmetic usage, alternatives, and regulatory insights. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.

-

Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzyl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

- Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. sciencing.com [sciencing.com]

- 7. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in the Synthesis of Antimycins

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, a pivotal intermediate in the synthetic pathways leading to various antimycin analogues and other biologically active molecules. We will delve into the strategic importance of this compound, detailing its synthesis, characterization, and subsequent transformations. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Antimycins and the Role of Key Intermediates

Antimycins are a class of natural products that exhibit a broad spectrum of biological activities, including potent antifungal, insecticidal, and acaricidal properties. Their unique mode of action, primarily through the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex, has also made them valuable tools in biochemical research and potential starting points for the development of novel therapeutic agents.

The complex structure of antimycins necessitates a sophisticated synthetic strategy, often relying on the assembly of key building blocks. 2-Benzyloxy-3-nitro-benzoic acid benzyl ester has emerged as a crucial intermediate in the synthesis of the 3-aminosalicylic acid core, a common structural motif in many antimycin analogues. The benzyloxy and benzyl ester protecting groups offer a robust yet selectively cleavable system, while the nitro group serves as a precursor to the essential amine functionality.

This guide will provide a detailed protocol for the synthesis of this key intermediate and its subsequent conversion, grounded in authoritative literature and best practices in organic synthesis.

Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The following protocol has been optimized for yield and purity, with each step's rationale clearly explained.

Experimental Protocol

Step 1: Nitration of 2-Hydroxybenzoic Acid (Salicylic Acid)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent Addition: Slowly add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The precipitated product, a mixture of 3-nitro- and 5-nitro-2-hydroxybenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The isomers are separated by column chromatography on silica gel.

Causality: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich salicylic acid ring. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

Step 2: Benzylation of 3-Nitro-2-hydroxybenzoic Acid

-

Reaction Setup: To a solution of 3-nitro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq).

-

Reagent Addition: Add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Causality: Potassium carbonate acts as a base to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming the corresponding carboxylate and phenoxide ions. These nucleophiles then react with the electrophilic benzyl bromide via an Sₙ2 reaction to form the benzyl ester and benzyl ether, respectively. Using a slight excess of benzyl bromide ensures complete reaction.

Data Summary

| Parameter | Value |

| Molecular Formula | C₂₁H₁₇NO₅ |

| Molecular Weight | 379.37 g/mol |

| Appearance | White to off-white solid |

| Typical Yield | 75-85% (over two steps) |

| Melting Point | 98-102 °C |

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Transformation to the 3-Aminosalicylate Core

The nitro group of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a versatile precursor to the amine functionality present in the 3-aminosalicylate core of antimycins. The following section details the reduction of the nitro group and the subsequent deprotection steps.

Experimental Protocol

Step 1: Reduction of the Nitro Group

-

Reaction Setup: Dissolve 2-Benzyloxy-3-nitro-benzoic acid benzyl ester (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon is a highly effective catalyst for this transformation, and hydrogen gas serves as the reducing agent. This method is often preferred due to its high yield and the ease of product isolation.

Step 2: Deprotection of the Benzyl Groups

The deprotection of the benzyl ether and benzyl ester can be achieved simultaneously during the catalytic hydrogenation step if the reaction is allowed to proceed for a longer duration or under slightly more forcing conditions (e.g., increased hydrogen pressure). This one-pot reduction and deprotection is a highly efficient strategy.

-

Reaction Setup: Follow the same setup as the nitro reduction.

-

Reaction Conditions: Continue the hydrogenation until TLC analysis indicates the consumption of the intermediate amine and the formation of the final deprotected product, 3-aminosalicylic acid.

-

Workup: The workup procedure is identical to the nitro reduction step.

Causality: The palladium catalyst, in the presence of hydrogen, also facilitates the hydrogenolysis of the benzyl C-O bonds of both the ether and the ester, cleaving the protecting groups to yield the free phenol and carboxylic acid, respectively.

Transformation Workflow Diagram

Caption: Conversion of the intermediate to the 3-aminosalicylate core.

Conclusion

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a strategically designed intermediate that facilitates the efficient synthesis of the 3-aminosalicylate core of antimycins and related compounds. The protocols and rationale detailed in this guide provide a solid foundation for researchers in the field. The careful choice of protecting groups and the sequence of transformations underscore the elegance and precision required in modern synthetic organic chemistry. By understanding the underlying principles of each step, scientists can confidently apply and adapt these methods to their specific research goals in the pursuit of novel bioactive molecules.

References

-

Miyoshi, H. (1998). Structure, function, and biosynthesis of antimycins. Journal of Pesticide Science, 23(3), 324-332. [Link]

-

Obana, H., Kumagai, S., & Hori, S. (1997). Antifungal and insecticidal activities of antimycins. Journal of Pesticide Science, 22(2), 113-117. [Link]

-

Slater, E. C. (1973). The mechanism of action of the respiratory inhibitor, antimycin. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 301(2), 129-154. [Link]

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Precursor

In the landscape of complex natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereochemical control. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS No. 217095-89-1) emerges as a critical, albeit niche, building block, primarily recognized for its role as a protected precursor in the total synthesis of antimycins.[1] Antimycin A, a potent inhibitor of mitochondrial complex III, has garnered significant interest in drug development for its potential as an anticancer agent.[2][3] The subject compound serves to mask the reactive phenolic and carboxylic acid functionalities of the 3-nitrosalicylic acid core, allowing for selective modifications on other parts of the burgeoning antimycin molecule. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and its pivotal role in the construction of biologically active depsipeptides.

Nomenclature and Identification: Establishing a Chemical Identity

Precise communication in chemical synthesis is reliant on unambiguous nomenclature. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is known by several synonyms, which are crucial to recognize when surveying literature and chemical supplier databases.

| Identifier | Value | Source |

| Systematic Name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | [1] |

| CAS Number | 217095-89-1 | [1] |

| Molecular Formula | C₂₁H₁₇NO₅ | [1] |

| Molecular Weight | 363.36 g/mol | [1] |

| Alternative Names | 3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester, 2-Benzyloxy-3-nitro-benzoic Acid Phenylmethyl Ester | [4] |

Physicochemical Properties and Characterization

While specific experimental data for this intermediate is not widely published, its properties can be inferred from related structures and general principles. The compound is expected to be a solid at room temperature, likely with a yellowish hue due to the nitroaromatic system. Its solubility will be highest in polar aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone, with limited solubility in nonpolar solvents and water.

Characterization of this molecule would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expected signals would include aromatic protons from the three phenyl rings, with distinct shifts for the protons on the nitro-substituted ring. Two singlets corresponding to the benzylic methylene protons (CH₂) would also be present.

-

¹³C NMR: Resonances for the ester carbonyl carbon, the aromatic carbons, and the benzylic carbons would be key identifiers. The carbon bearing the nitro group would be significantly downfield.

-

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would include strong peaks for the ester carbonyl (C=O) stretch (typically ~1730 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (around 1530 and 1350 cm⁻¹), and C-O stretching vibrations.[5]

-

Mass Spectrometry (MS) : The molecular ion peak [M]+ at m/z 363.11 would confirm the molecular weight. Fragmentation patterns would likely show losses of the benzyl and benzyloxy groups.

Synthesis and Handling: A Protocol Grounded in Chemical Logic

The synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a two-fold benzylation of 3-nitrosalicylic acid. The causality behind this experimental choice is to protect both the acidic proton of the carboxylic acid and the phenolic proton, preventing their interference in subsequent reactions. The Williamson ether synthesis is a common and effective method for the benzylation of the phenolic hydroxyl group, while the esterification of the carboxylic acid can be achieved through various methods, including reaction with benzyl bromide in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

This protocol is a representative procedure based on standard benzylation techniques.[6][7]

Materials:

-

3-Nitrosalicylic acid

-

Benzyl bromide (lachrymator, handle with care)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution and Base Addition: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-nitrosalicylic acid (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously. The potassium carbonate acts as a base to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming the corresponding carboxylate and phenoxide ions.

-

Benzylation: Slowly add benzyl bromide (2.2 eq) to the stirring suspension. The reaction is typically exothermic and may require cooling to maintain room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by pouring the mixture into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Self-Validating System: The purity of the final product should be assessed by NMR spectroscopy to confirm the presence of both benzyl groups and by melting point analysis, which should show a sharp melting range.

Role in Antimycin Synthesis: A Gateway to Bioactivity

The primary utility of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is as a stable, protected form of the 3-aminosalicylic acid core of antimycins.[8][9] The synthesis of antimycins involves the formation of a depsipeptide, which is a molecule with both ester and amide bonds. The presence of unprotected acidic protons on the salicylic acid moiety would interfere with the amide bond formation steps.

The synthetic strategy involves the following conceptual workflow:

Caption: Conceptual workflow for the use of the target compound in antimycin synthesis.

-

Protection: 3-Nitrosalicylic acid is first protected to form 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

-

Peptide Coupling: The protected nitroaromatic core is then coupled with a peptide or amino acid chain.

-

Nitro Group Reduction: The nitro group is reduced to an amine, which is a key step in forming the final 3-amino salicylic acid moiety. This reduction is often performed using catalytic hydrogenation.

-

Deprotection: The benzyl protecting groups are removed, typically via hydrogenolysis using a palladium catalyst. This deprotection regenerates the carboxylic acid and phenolic hydroxyl groups.

-

Macrolactonization: The final step is an intramolecular esterification (macrolactonization) to form the characteristic depsipeptide ring of the antimycin.

Functional Synonyms and Broader Context

In the context of drug development, "functional synonyms" can be considered as alternative protected forms of 3-nitrosalicylic acid that achieve the same strategic goal. For instance, other ester protecting groups (e.g., methyl, ethyl, or tert-butyl esters) could be used for the carboxylic acid, and different protecting groups for the phenolic hydroxyl (e.g., silyl ethers) could be employed. The choice of protecting group depends on the specific reaction conditions planned for the subsequent synthetic steps and the desired deprotection strategy.

Conclusion

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a specialized yet crucial intermediate for the synthesis of antimycin-type natural products. Its preparation via a straightforward double benzylation reaction provides a stable, protected precursor that enables the complex manipulations required for the total synthesis of these biologically active molecules. For researchers in drug development, understanding the synthesis and role of such intermediates is fundamental to the design and execution of synthetic routes to novel therapeutic agents.

References

- Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent. (2025). PubMed.

- Antimycin-type depsipeptides: discovery, biosynthesis, chemical synthesis, and bioactivities. (2016). Royal Society of Chemistry.

- Biosynthesis of Antimycin-Type Depsipeptides and Cyclohexylcarbonyl-CoA by David William Skyrud. (2020). eScholarship.org.

- Biosynthesis of Antimycins with a Reconstituted 3-Formamidosalicylate Pharmacophore in Escherichia coli. (2025).

- Engineered Biosynthesis and Anticancer Studies of Ring-Expanded Antimycin-Type Depsipeptides. (n.d.). PMC.

- BENZOIC ACID, BENZYL ESTER. (n.d.).

- 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. (n.d.). ChemicalBook.

- Antimycin-type depsipeptides: Discovery, biosynthesis, chemical synthesis, and bioactivities. (2025). Unknown.

- Benzylation of hydroxyl groups by Williamson reaction. (2021). NCBI Bookshelf.

- 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (n.d.). Santa Cruz Biotechnology.

- CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (n.d.). Chemsrc.

- Synthesis of 3-benzyloxy-4-(4'-methylbenzoyl)-5-nitrobenzoic acid. (n.d.). PrepChem.com.

- 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. (n.d.). Santa Cruz Biotechnology.

- Improved Synthesis of 3-Nitrosalicylic Acid. (2010).

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. (n.d.). The Royal Society of Chemistry.

- Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Benzylic substitution, benzyl

- Synthesis of 5 and 3-nitrosalicylic acid. (2021). YouTube.

- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.).

- Chemistry 211 Experiments. (2012). Unknown.

- US10392364B2 - Process for synthesis of lenalidomide. (n.d.).

- Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. (2025).

- Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.).

- CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.).

- How To Identify The IR Of Methyl M-Nitrobenzo

- (PDF) Total Synthesis of Isoneoantimycin. (n.d.).

- Total Synthesis of Mansouramycin A. (n.d.). ScholarWorks @ UTRGV.

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester | 217095-89-1 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis

This technical guide provides a comprehensive overview of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a crucial chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, molecular formula, and weight, alongside its significant role in the synthesis of complex natural products. We will explore a validated synthesis protocol, its physicochemical properties, and the necessary safety precautions for handling.

Core Compound Identification and Properties

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, also known by its synonym Benzyl 2-(Benzyloxy)-3-nitrobenzoate, is a key organic compound utilized in multi-step chemical syntheses. Its primary significance lies in its role as an intermediate in the laboratory synthesis of antimycins, a family of potent mitochondrial electron transport inhibitors.[1]

Molecular Structure and Data

The compound's structure features a benzoic acid core with a nitro group at the 3-position and a benzyloxy group at the 2-position. The carboxylic acid functional group is protected as a benzyl ester. This specific arrangement of functional groups is instrumental for its reactivity in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 363.36 g/mol | [1][2] |

| CAS Number | 217095-89-1 | [1] |

| Alternate Name | Benzyl 2-(Benzyloxy)-3-nitrobenzoate | [1] |

Physicochemical Properties (Predicted)

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from structurally related molecules such as benzyl benzoate.[3][4][5]

| Property | Predicted Value/State | Rationale/Comparison |

| Appearance | White to pale yellow solid or viscous liquid | Based on related substituted benzyl esters.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | A common characteristic of organic esters like benzyl benzoate.[3][5] |

| Boiling Point | > 300 °C | High molecular weight and aromatic nature suggest a high boiling point, similar to benzyl benzoate (323°C).[4][5] |

| Melting Point | Likely in the range of 20-100 °C | The presence of multiple aromatic rings and a nitro group would likely result in a solid at room temperature. |

Strategic Importance in Drug Development: The Antimycin Connection

The primary application for this compound is as a building block in the total synthesis of antimycins.[1] Antimycins are a class of natural products produced by Streptomyces bacteria that exhibit potent biological activity.

Mechanism of Action of Antimycins

Antimycins are powerful inhibitors of the mitochondrial respiratory chain. They specifically target the Qi site of Complex III (cytochrome c reductase), thereby blocking the transfer of electrons and disrupting the production of ATP. This mechanism makes them valuable as biochemical tools and as potential starting points for the development of new therapeutic agents, including anticancer drugs and antifungals.

The following diagram illustrates the logical flow from the intermediate to the final biologically active compound class.

Caption: Role of the ester in the drug development pipeline.

Synthesis Protocol: A Validated Approach

Causality of Experimental Choices:

-

Step 1 (Benzylation of Phenolic Hydroxyl): The phenolic -OH group of 3-nitrosalicylic acid is more acidic and nucleophilic than the carboxylic acid -OH. Therefore, it can be selectively protected (benzylated) first. Using a base like potassium carbonate is crucial to deprotonate the phenol, making it a better nucleophile to attack the benzyl bromide. Acetone is a suitable polar aprotic solvent for this type of SN2 reaction.

-

Step 2 (Esterification of Carboxylic Acid): Once the phenolic hydroxyl is protected, the carboxylic acid can be converted to its benzyl ester. Again, a base is used to deprotonate the carboxylic acid, forming a carboxylate salt which then reacts with benzyl bromide. This second benzylation is typically performed at a slightly elevated temperature to ensure the reaction goes to completion.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis workflow.

Detailed Step-by-Step Methodology

Materials:

-

3-Nitrosalicylic Acid

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Step 1: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-nitrosalicylic acid (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (2.5 eq).

-

Slowly add benzyl bromide (1.1 eq) to the stirring suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the intermediate acid, which can be purified by crystallization or used directly in the next step.

Step 2: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

-

Dissolve the 2-Benzyloxy-3-nitro-benzoic acid (1.0 eq) from Step 1 in anhydrous DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) to the mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice water, which should precipitate the crude product.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on its constituent functional groups and related compounds.

-

Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.

-

Benzyl Bromide (Reagent): This is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

General Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a specialty chemical of significant value to the field of synthetic organic chemistry and drug development. Its structure is tailored for the synthesis of antimycin-class molecules, providing a critical building block for researchers investigating mitochondrial inhibition and developing new therapeutics. The synthetic protocol outlined herein, based on established chemical principles, offers a reliable pathway for its preparation in a laboratory setting. As with all chemical research, adherence to strict safety protocols is paramount.

References

-

PubChem. (n.d.). 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER. Retrieved from [Link]

-

ScenTree. (n.d.). Benzyl benzoate (CAS N° 120-51-4). Retrieved from [Link]

-

Odoro. (2024, January 20). Benzyl Benzoate: A Deep Dive into its Properties and Purity Standards. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Slate. (2024, March 26). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

Liu, H., et al. (2013). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C-H Acyloxylation. Royal Society of Chemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid. Retrieved from [Link]

-

Scintila. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

-

Zzstandard. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

- Google Patents. (n.d.). CN103570552A - Synthesis method of methyl 3-nitrosalicylate.

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2023). Salicylic acid biosynthesis via the PAL pathway requires benzaldehyde synthase and a benzyl salicylate-specific esterase. Retrieved from [Link]

-

ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved from [Link]

-

Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. slate.greyb.com [slate.greyb.com]

- 6. prepchem.com [prepchem.com]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester

Introduction

3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester, scientifically named Benzyl 2-(benzyloxy)-3-nitrobenzoate, is a key chemical intermediate with significant applications in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, structural characteristics, a proposed synthesis protocol, and its critical role in pharmaceutical development, particularly as a precursor in the synthesis of Antimycin A, a potent mitochondrial electron transport chain inhibitor.[1] This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. The key identifiers and computed physicochemical properties for Benzyl 2-(benzyloxy)-3-nitrobenzoate are summarized below. It is important to note that while experimental data for some properties are scarce in publicly available literature, computational predictions provide a reliable starting point for experimental design.

| Identifier | Value | Source |

| IUPAC Name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | N/A |

| Synonyms | 3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester, 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester | [1] |

| CAS Number | 217095-89-1 | [1] |

| Molecular Formula | C₂₁H₁₇NO₅ | [1] |

| Molecular Weight | 363.36 g/mol | [1] |

| Appearance | Predicted to be a crystalline solid | N/A |

| Melting Point | Data not available in searched literature. | N/A |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and insoluble in water. | N/A |

Molecular Structure and Spectroscopic Analysis

The structure of Benzyl 2-(benzyloxy)-3-nitrobenzoate is characterized by a central 3-nitrobenzoic acid core, with the phenolic hydroxyl at the 2-position protected as a benzyl ether and the carboxylic acid functional group esterified with a benzyl group. This specific arrangement of functional groups dictates its reactivity and spectroscopic signature.

Predicted Spectroscopic Data

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of three distinct aromatic rings.

-

Aromatic Protons (Ar-H): Multiple signals are anticipated in the range of δ 7.20-8.50 ppm. The protons on the nitro-substituted ring will likely be the most downfield due to the electron-withdrawing effect of the nitro group.

-

Benzyl CH₂ Protons: Two distinct singlets are expected for the two benzylic methylene groups (O-CH₂-Ph and C(=O)O-CH₂-Ph), likely appearing in the δ 5.00-5.50 ppm region.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a number of signals corresponding to the 21 carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal for the ester carbonyl is expected around δ 164-167 ppm.

-

Aromatic Carbons (Ar-C): A series of signals in the δ 120-150 ppm range will correspond to the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

-

Benzylic Carbons (CH₂): Signals for the two benzylic carbons are expected in the δ 65-75 ppm region.

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro group): Two distinct strong absorptions are anticipated, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-O Stretch (Ether and Ester): Strong bands in the region of 1000-1300 cm⁻¹ will be indicative of the C-O single bonds.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

2.1.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 363.36. Common fragmentation patterns would likely involve the loss of the benzyl groups (C₇H₇, 91 m/z) and potentially the nitro group (NO₂, 46 m/z).

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate can be conceptualized in a two-step process starting from 3-nitrosalicylic acid. This approach leverages well-established synthetic transformations, ensuring high yields and purity.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-nitrobenzoic Acid

-

Rationale: The first step involves the selective protection of the phenolic hydroxyl group as a benzyl ether. The use of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone facilitates the deprotonation of the more acidic phenolic proton over the carboxylic acid proton, followed by nucleophilic substitution on benzyl bromide.

-

Procedure:

-

To a solution of 3-nitrosalicylic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Acidify the residue with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(benzyloxy)-3-nitrobenzoic acid.

-

Step 2: Synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate

-

Rationale: The second step is the esterification of the carboxylic acid. A similar Williamson ether synthesis-type reaction is employed, but under slightly more forcing conditions (e.g., using DMF as a solvent at a higher temperature) to ensure the less nucleophilic carboxylate reacts.

-

Procedure:

-

Dissolve the 2-(benzyloxy)-3-nitrobenzoic acid (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add benzyl bromide (1.2 eq) and heat the mixture to 60-70 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Reactivity and Stability

The reactivity of Benzyl 2-(benzyloxy)-3-nitrobenzoate is governed by its three main functional groups: the nitro group, the benzyl ether, and the benzyl ester.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of many pharmaceutical compounds.

-

Benzyl Ether and Ester: Both the benzyl ether and benzyl ester linkages are susceptible to cleavage under hydrogenolysis conditions (e.g., H₂, Pd/C). This deprotection strategy is a cornerstone of synthetic chemistry, allowing for the unmasking of hydroxyl and carboxylic acid functionalities at a later stage in a synthetic sequence.

Applications in Drug Development

Intermediate in Antimycin A Synthesis

The primary documented application of Benzyl 2-(benzyloxy)-3-nitrobenzoate is as an intermediate in the synthesis of Antimycin A.[1] Antimycin A is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the Qi site of Complex III (cytochrome bc₁ complex).[2] By blocking this crucial step in cellular respiration, Antimycin A effectively halts ATP production. This property makes it a valuable tool in biochemical research for studying mitochondrial function and a lead compound for the development of new therapeutic agents.

The synthesis of the antimycin core often involves the construction of a 3-formamidosalicylic acid moiety. Benzyl 2-(benzyloxy)-3-nitrobenzoate serves as a protected precursor to this key fragment. The synthetic utility lies in the ability to first reduce the nitro group to an amine, followed by formylation, and subsequent deprotection of the benzyl groups to reveal the desired 3-formamidosalicylic acid derivative.

Caption: Role as an intermediate in Antimycin A synthesis.

Safety and Handling

While specific toxicity data for Benzyl 2-(benzyloxy)-3-nitrobenzoate is not available, standard laboratory safety precautions for handling aromatic nitro compounds and benzylating agents should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. Compounds containing nitroaromatic moieties should be handled with care due to their potential for mutagenicity and toxicity.

Conclusion

3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester is a valuable and versatile intermediate in organic synthesis. Its well-defined structure, predictable reactivity, and key role as a precursor to the core of Antimycin A underscore its importance in the field of drug discovery and development. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and application, empowering researchers to leverage this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). Benzyl 3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved from [Link]

-

PrepChem. (2023). Preparation of 3-nitrosalicylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025, June 15). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. Retrieved from [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Executive Summary

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS No. 217095-89-1) is a multifaceted aromatic compound currently recognized primarily as a synthetic intermediate.[1] An analysis of its constituent functional groups—a nitroaromatic system, a benzyl ester, and a benzyloxy ether—reveals a significant, yet largely untapped, potential for broader research applications. The nitroaromatic core is a well-established pharmacophore in medicinal chemistry, crucial to the activity of numerous antimicrobial and anticancer agents.[2][3][4] The benzyl ester and ether moieties serve as versatile handles for synthetic modification and potential prodrug strategies. This guide provides an in-depth exploration of promising research avenues for this molecule, moving beyond its current role as an intermediate to frame it as a valuable scaffold for innovation in medicinal chemistry, a versatile building block in advanced organic synthesis, and an exploratory precursor in materials science. Detailed experimental protocols and workflows are provided to offer a practical starting point for researchers.

Introduction & Molecular Profile

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, also known as Benzyl 2-(benzyloxy)-3-nitrobenzoate, is a compound whose potential is encoded in its structure.[1] To unlock this potential, one must first understand the role and reactivity of its key components.

Chemical Properties Summary

| Property | Value | Reference |

| CAS Number | 217095-89-1 | [1][5] |

| Molecular Formula | C₂₁H₁₇NO₅ | [1] |